molecular formula C7H14ClO4P B14398544 2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphinan-2-one CAS No. 87989-65-9

2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphinan-2-one

Cat. No.: B14398544
CAS No.: 87989-65-9
M. Wt: 228.61 g/mol
InChI Key: CKDMNBNFGVYPBQ-UHFFFAOYSA-N
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Description

2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphinan-2-one is a chemical compound with a unique structure that includes a chloropropoxy group and a dioxaphosphinanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of 3-chloropropanol with a suitable phosphorus-containing reagent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The chloropropoxy group can be substituted with other functional groups, such as alkoxy or aryloxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alcohols or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphinanone derivatives.

Scientific Research Applications

2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphinan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways are subject to ongoing research, but preliminary studies suggest involvement in key cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloropropoxy)tetrahydro-2H-pyran
  • 2-(Chloromethyl)-4-(3-chloropropoxy)-3-methylpyridine Hydrochloride
  • 4-(3-Chloropropoxy)-3-methoxyacetophenone

Uniqueness

2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphinan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specialized applications.

Properties

CAS No.

87989-65-9

Molecular Formula

C7H14ClO4P

Molecular Weight

228.61 g/mol

IUPAC Name

2-(3-chloropropoxy)-3-methyl-1,4,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C7H14ClO4P/c1-7-10-5-6-12-13(7,9)11-4-2-3-8/h7H,2-6H2,1H3

InChI Key

CKDMNBNFGVYPBQ-UHFFFAOYSA-N

Canonical SMILES

CC1OCCOP1(=O)OCCCCl

Origin of Product

United States

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